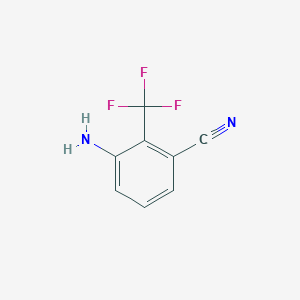

3-Amino-2-(trifluoromethyl)benzonitrile

Description

Significance of Benzonitrile (B105546) and Trifluoromethyl Moieties in Contemporary Chemical Synthesis

The benzonitrile and trifluoromethyl groups are privileged structural motifs in modern chemical synthesis, each contributing distinct and highly desirable properties to a molecule. The benzonitrile unit, consisting of a cyano group attached to a benzene (B151609) ring, is a versatile precursor and a useful solvent. wikipedia.orgatamankimya.com Its cyano group can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, making it a valuable starting material for a wide range of organic compounds. rsc.orgresearchgate.net Furthermore, benzonitrile can form labile coordination complexes with transition metals, which serve as useful synthetic intermediates by allowing the ready displacement of the benzonitrile ligand with stronger ligands. wikipedia.org

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science. bohrium.com Its incorporation into organic molecules can dramatically enhance key physicochemical properties. mdpi.com The high electronegativity of the fluorine atoms often increases the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. wikipedia.org This leads to a longer biological half-life, a critical factor in drug design. mdpi.com The lipophilic nature of the -CF3 group can improve a molecule's permeability across biological membranes, enhancing its bioavailability. wechemglobal.com Moreover, the steric and electronic properties of the trifluoromethyl group can modulate a molecule's binding affinity to biological targets, often leading to increased potency and selectivity. mdpi.com It is frequently used as a bioisostere for chlorine or methyl groups to fine-tune a compound's characteristics. mdpi.comwikipedia.org

Overview of the Research Landscape for Halogenated Aminobenzonitriles

Halogenated aminobenzonitriles represent a class of compounds actively investigated for their unique structural and photophysical properties. Research in this area often focuses on crystal engineering, where the introduction of halogen atoms is used to control and modify the packing of molecules in the solid state. rsc.org The position of the amino group and the number and type of halogen substituents can influence intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.org These structural modifications, in turn, can lead to significant changes in the material's solid-state fluorescence characteristics, offering a pathway to design materials with tailored optical properties. rsc.org

Beyond materials science, halogenated aromatic compounds are a subject of interest in medicinal chemistry. The strategic placement of halogens can influence a molecule's antimicrobial and other biological activities. mdpi.comnih.gov The study of structure-activity relationships (SARs) in halogenated compounds helps researchers understand how these substituents affect interactions with biological targets, guiding the design of more effective therapeutic agents. mdpi.commdpi.com Therefore, the research landscape for halogenated aminobenzonitriles is diverse, spanning from fundamental studies of intermolecular forces to the development of new functional materials and bioactive compounds.

Historical Context of Synthetic Methodological Advancements for Trifluoromethylated Aromatic Compounds

The introduction of the trifluoromethyl group onto aromatic rings has been a long-standing challenge in synthetic chemistry, with methodological advancements evolving significantly over the past century. The biological importance of trifluoromethylated compounds was first noted by F. Lehmann in 1927, sparking interest in their synthesis. wikipedia.org One of the earliest methods was developed by Frédéric Swarts in 1892, who used antimony fluoride (B91410) (SbF3) to convert benzotrichlorides to their trifluoromethyl analogues. wikipedia.org This approach was later refined in the 1930s with the substitution of SbF3 with hydrogen fluoride (HF). wikipedia.org

A significant breakthrough came in the 1960s with the advent of metal-promoted coupling reactions, such as the McLoughlin-Thrower reaction in 1968, which utilized copper to couple iodofluoroalkanes with iodoaromatic compounds. wikipedia.orgresearchgate.net The latter half of the 20th century saw the development of a diverse toolkit of trifluoromethylating reagents. Key developments include the introduction of sodium trifluoroacetate (B77799) by Matsui in 1981 and the development of Ruppert's reagent (trifluoromethyltrimethylsilane, TMSCF3) in 1984, which enabled nucleophilic trifluoromethylation. wikipedia.orgacs.org Concurrently, research into electrophilic trifluoromethylation led to the creation of powerful reagents, pioneered by scientists like Yagupolskii and Umemoto, which are effective for trifluoromethylating a wide range of aromatic and heteroaromatic systems. researchgate.netnih.gov These historical advancements have been crucial in making complex trifluoromethylated aromatic compounds, such as 3-Amino-2-(trifluoromethyl)benzonitrile, more accessible for research and development.

Compound Data

Interactive Table of Physical/Chemical Properties

| Property | This compound | 2-Amino-3-(trifluoromethyl)benzonitrile | 4-Amino-2-(trifluoromethyl)benzonitrile (B20432) |

| CAS Number | 1369869-39-5 bldpharm.com | 58458-14-3 | 654-70-6 sigmaaldrich.com |

| Molecular Formula | C8H5F3N2 | C8H5F3N2 | C8H5F3N2 chemicalbook.com |

| Molecular Weight | 186.13 g/mol | 186.13 g/mol | 186.13 g/mol chemicalbook.com |

| Melting Point | Not available | 62-65°C | 141-145°C |

| Boiling Point | Not available | 263.9°C at 760mmHg | Not available |

| Density | Not available | 1.37 g/cm³ | Not available |

| IUPAC Name | This compound | 2-amino-3-(trifluoromethyl)benzonitrile nih.gov | 4-amino-2-(trifluoromethyl)benzonitrile |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWQGXQVEHFTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 3 Amino 2 Trifluoromethyl Benzonitrile

Established Synthetic Routes and Methodological Considerations

The production of 3-Amino-2-(trifluoromethyl)benzonitrile is primarily achieved through multi-step protocols that involve the strategic introduction and modification of functional groups on an aromatic core. These established routes are optimized for scalability and product quality.

The choice of starting material is critical in the synthesis of this compound. Different precursors necessitate unique strategic functionalization steps to arrive at the target molecule.

A well-documented three-step synthesis utilizes m-Trifluoromethyl Fluorobenzene (B45895) as the primary starting material. google.com This route is valued for its simple process, short route, and convenient operation. google.com

The sequence involves:

Positional Bromination: The first step is the bromination of m-trifluoromethyl fluorobenzene to produce 4-fluoro-2-trifluoromethyl bromobenzene. This is achieved by reacting the starting material with dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid. google.com

Cyano Group Replacement: The resulting brominated intermediate undergoes a cyanation reaction. This step replaces the bromine atom with a nitrile group, yielding 4-Fluoro-2-trifluoromethylbenzonitrile. The reaction is typically carried out using cuprous cyanide in the presence of quinoline. google.com

Ammonolysis and Substitution: The final step is the conversion of the fluoro-substituted nitrile to the target amino compound via ammonolysis. This involves reacting 4-Fluoro-2-trifluoromethylbenzonitrile with liquid ammonia (B1221849) in an ethanol (B145695) solvent under heat. google.com

Table 1: Multi-Step Synthesis from m-Trifluoromethyl Fluorobenzene google.com

| Step | Reactants | Reagents/Solvents | Temperature | Time | Product |

| 1. Bromination | m-Trifluoromethyl Fluorobenzene | Dibromohydantoin, Glacial Acetic Acid, Sulfuric Acid | Reflux | 5-7 hours | 4-Fluoro-2-trifluoromethyl bromobenzene |

| 2. Cyanation | 4-Fluoro-2-trifluoromethyl bromobenzene | Cuprous Cyanide, Quinoline | Reflux | 22 hours | 4-Fluoro-2-trifluoromethylbenzonitrile |

| 3. Ammonolysis | 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid Ammonia, Ethanol | 120-122 °C | 8-10 hours | This compound |

An alternative and highly efficient route involves the direct conversion of an aldehyde to the nitrile. This method starts with 4-Amino-2-trifluoromethylbenzaldehyde. The synthesis is a one-pot reaction that achieves a very high yield and purity. chemicalbook.com

In this process, 4-Amino-2-trifluoromethylbenzaldehyde is heated to reflux in toluene (B28343) with ammonium (B1175870) bisulfate and acetic acid. After the reaction, the product is isolated, resulting in this compound with a purity of 99.9% and a yield of 98.9%. chemicalbook.com

Table 2: Synthesis from 4-Amino-2-trifluoromethylbenzaldehyde chemicalbook.com

| Reactants | Reagents/Solvents | Temperature | Time | Yield | Purity |

| 4-Amino-2-trifluoromethylbenzaldehyde | Ammonium bisulfate, Acetic Acid, Toluene | Reflux | 16 hours | 98.9% | 99.9% |

A synthetic route starting from 2-Chloro-4-(trifluoromethyl)benzonitrile to produce this compound is not well-documented in the reviewed scientific and patent literature. Standard nucleophilic aromatic substitution reactions on this precursor would typically result in the substitution of the chloro group, leading to the formation of 2-amino-4-(trifluoromethyl)benzonitrile (B73893). The transformation to the 3-amino isomer would require more complex, multi-step functional group interconversions that are not commonly described for this specific pathway.

The ammonolysis of 4-Fluoro-2-trifluoromethylbenzonitrile is a crucial and effective method for introducing the amino group onto the benzonitrile (B105546) ring at the desired position. This reaction serves as the final step in the multi-step synthesis originating from m-Trifluoromethyl Fluorobenzene. google.com

The procedure involves dissolving 4-Fluoro-2-trifluoromethylbenzonitrile in ethanol, followed by the introduction of liquid ammonia into a sealed reaction vessel. The mixture is then heated to approximately 120°C for 8 hours. google.com The fluorine atom, being a good leaving group, is displaced by the amino group in a nucleophilic aromatic substitution reaction. The crude product is then purified, often using toluene, to yield the final, high-purity this compound. google.com

Table 3: Ammonolysis of 4-Fluoro-2-trifluoromethylbenzonitrile google.com

| Reactants | Reagents/Solvents | Molar Ratio (Ammonia:Nitrile) | Temperature | Time |

| 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid Ammonia, Ethanol | 1.5 : 1 | 120 °C | 8 hours |

Strategic Functionalization from Key Precursors

Advanced Synthetic Approaches and Reaction Development

Modern organic synthesis has moved towards more efficient and environmentally benign methodologies. For this compound, this includes the adoption of energy-efficient techniques and highly selective catalytic processes to construct the substituted aromatic ring with precision.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique can be effectively applied to the synthesis of substituted benzonitrile derivatives. For instance, the synthesis of various 3-amino-substituted 1,2-benzisoxazoles has been efficiently achieved through microwave-promoted nucleophilic aromatic substitution, with reactions completed in 1-6 hours yielding good to high yields (54-90%). researchgate.netnih.gov Similarly, a route to 3-amino-2,3-dihydrobenzofuran derivatives utilizes microwave assistance in the final cyclization step. nih.gov

Catalysis is fundamental to modern chemical synthesis, offering pathways to complex molecules with high efficiency and selectivity. The development of novel catalysts and catalytic systems is crucial for the synthesis of fine chemicals like this compound. These methodologies range from transition-metal catalysis to organocatalysis, enabling key transformations such as C-N bond formation and ring construction. nih.govresearchgate.net

Palladium-catalyzed hydrogenation is a cornerstone reaction in organic synthesis, particularly for the reduction of nitro groups to amines. This method is a highly relevant strategy for synthesizing this compound from its corresponding nitro precursor, 3-Nitro-2-(trifluoromethyl)benzonitrile. The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.netscilit.com

A significant challenge in the hydrogenation of related aromatic nitriles is managing selectivity to prevent over-reduction, or hydrogenolysis, of the newly formed amine, which can lead to undesired by-products. researchgate.nethidenanalytical.com Research into the hydrogenation of benzonitrile to benzylamine (B48309) has shown that the primary amine can be further hydrogenated to toluene. researchgate.nethidenanalytical.com To circumvent this, reaction conditions can be carefully controlled. A successful strategy involves the addition of an acid (e.g., H₂SO₄), which protonates the primary amine product to form a salt. hidenanalytical.com This salt is less susceptible to further reduction, thus enhancing the selectivity for the desired amine. hidenanalytical.comnih.gov This protocol, often carried out in a biphasic solvent system, has proven effective for the selective production of primary amines from nitriles. nih.gov

| Substrate | Catalyst | Additive | Conditions | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile | 5% Pd/C | None | 4.0 bar H₂, 338 K | Forms primary amine, but subsequent hydrogenolysis to toluene occurs. | hidenanalytical.com |

| Benzonitrile | 5% Pd/C | H₂SO₄ | Equimolar acid | High yield (82%) of primary amine after work-up, prevents toluene formation. | hidenanalytical.com |

| 3-Phenylpropionitrile | 10% Pd/C | NaH₂PO₄ / H₂SO₄ | 80 °C, 6 bar H₂, CH₂Cl₂/H₂O | 26% selectivity to the primary amine. | nih.gov |

Benzannulation reactions are powerful strategies for constructing aromatic rings from acyclic precursors. A [3+3] benzannulation involves the coupling of two three-carbon fragments to form a six-membered aromatic ring. While often catalyzed by transition metals, metal-free, organocatalytic versions have been developed. rsc.orgresearchgate.net These reactions provide direct access to highly functionalized aromatic systems.

In the context of this compound, a hypothetical benzannulation strategy could involve the reaction of a three-carbon synthon bearing the trifluoromethyl and nitrile precursors with another three-carbon fragment. Organocatalysis, potentially involving chiral amines or their derivatives, can be used to control the stereochemistry of such transformations, although it represents a more complex and less direct route compared to functional group manipulation on a pre-existing aromatic ring. mdpi.com Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanisms of similar [3+2+1] benzannulation reactions, highlighting the complexity and potential of such ring-forming strategies. researchgate.net

The optimization of reaction parameters is critical for maximizing yield, purity, and cost-effectiveness. This involves a systematic study of variables such as temperature, pressure, catalyst loading, reactant concentration, and solvent choice.

For palladium-catalyzed hydrogenations, optimization focuses on balancing reactivity with selectivity. Key parameters include hydrogen pressure, temperature, and the type and amount of acidic additive used to prevent over-reduction. hidenanalytical.comnih.gov The choice of solvent can also be crucial; biphasic systems like dichloromethane/water have been used to facilitate product separation and catalyst recycling. nih.gov

In microwave-assisted synthesis, optimization involves screening different solvents, bases, and reaction times. researchgate.net For example, in the synthesis of 3-hydroxy-2-oxindoles, dioxane was found to be a superior solvent to THF or ethanol, and the amount of base catalyst was carefully tuned to maximize yield. mdpi.com

A patented process for the synthesis of the isomeric 4-Amino-2-(trifluoromethyl)benzonitrile (B20432) provides a clear example of optimized conditions for a key aminolysis step. The reaction of 4-Fluoro-2-(trifluoromethyl)benzonitrile with liquid ammonia is conducted in ethanol at 120°C for 8 hours, using a specific molar ratio of reactants to achieve high conversion and yield. google.com

| Reaction Type | Key Parameters to Optimize | Example/Effect | Reference |

|---|---|---|---|

| Palladium-Catalyzed Hydrogenation | Acidic Additive, Temperature, Pressure, Catalyst Loading | Adding H₂SO₄ prevents hydrogenolysis, increasing primary amine selectivity. | hidenanalytical.com |

| Microwave-Assisted Synthesis | Solvent, Base Catalyst, Reaction Time, Temperature | Use of dioxane and triethylamine (B128534) optimized for synthesis of 3-hydroxy-2-oxindoles. | mdpi.com |

| Aminolysis Substitution | Temperature, Molar Ratios, Solvent | Reaction at 120°C in ethanol with a 1.5:1 molar ratio of NH₃ to starting material for high yield. | google.com |

Catalytic Methodologies in Chemical Synthesis

Scale-Up Production and Process Optimization Strategies

Translating a laboratory-scale synthesis to industrial production requires a focus on safety, cost, efficiency, and environmental impact. Process optimization for the scale-up of this compound synthesis involves selecting robust and scalable chemical transformations.

A patented industrial process for the closely related isomer, 4-Amino-2-(trifluoromethyl)benzonitrile, offers insight into a scalable route. google.com The synthesis starts with m-trifluoromethyl fluorobenzene and proceeds through three main steps:

Positioning Bromination: Introduction of a bromine atom at the desired position on the aromatic ring.

Cyano Group Displacement: Replacement of the bromine atom with a nitrile group, typically using a cyanide source like cuprous cyanide.

Aminolysis Substitution: Displacement of the fluorine atom with an amino group using liquid ammonia.

This entire process is designed for large-scale production, achieving a total yield of 73-75% with a final product purity exceeding 99%. google.comgoogle.com The advantages cited for this process include the use of readily available raw materials, a simple and short synthetic route, and ease of operation. Furthermore, the process generates minimal harmful waste, which is easily treatable, making it suitable for industrial application. google.comgoogle.com Such a strategy, involving sequential functional group installation on a simple starting material, is often preferred for scale-up over more complex convergent or ring-forming strategies.

Non-Chromatographic Purification Methodologies for Large-Scale Production

Specific, documented non-chromatographic purification methods for the large-scale production of this compound are not described in the available literature. While general non-chromatographic techniques such as recrystallization, distillation, or extraction are common in industrial chemical purification, their specific application, including solvent systems, efficiency, and yield for this particular compound, has not been publicly detailed.

Industrial Feasibility and Economic Considerations in Synthesis

An analysis of the industrial feasibility and economic considerations for the synthesis of this compound cannot be provided. Such an evaluation requires access to established, scalable synthetic routes, raw material costs, and process efficiency data, none of which are available in the public domain for this specific isomer. Economic assessments for related isomers cannot be accurately extrapolated due to potential differences in synthetic pathways, precursor availability, and reaction yields.

Chemical Reactivity and Transformative Chemistry of 3 Amino 2 Trifluoromethyl Benzonitrile

Reactivity of the Amino Group

The amino group (-NH₂) attached to the aromatic ring is a primary amine, which serves as a key site for nucleophilic reactions and transformations into other functional groups.

Nucleophilic Substitution Reactions

While the amino group itself can act as a nucleophile, one of its most significant roles in synthetic chemistry is as a precursor to a diazonium salt, which can then be substituted by a wide variety of nucleophiles. This two-step process, known as the Sandmeyer reaction, allows for the replacement of the amino group with functionalities that are otherwise difficult to introduce onto an aromatic ring. wikipedia.orgnih.gov

The process begins with diazotization, where the primary aromatic amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is often unstable and is used directly in the subsequent step.

In the second step, the diazonium salt is treated with a copper(I) salt, which catalyzes the substitution of the diazonium group (-N₂⁺) with a nucleophile. wikipedia.org This reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org Common transformations include:

Halogenation: Using CuCl or CuBr to introduce chlorine or bromine.

Cyanation: Using CuCN to introduce another nitrile group.

Hydroxylation: Using Cu₂O and water to form a phenol.

Trifluoromethylation: A "Sandmeyer-type" reaction can also introduce a trifluoromethyl group. wikipedia.org

The Sandmeyer reaction is a valuable tool because it allows for the synthesis of substitution patterns that are not readily achievable through direct electrophilic aromatic substitution. organic-chemistry.org The reaction is known to tolerate various other functional groups on the aromatic ring, including cyano and trifluoromethyl groups. organic-chemistry.org

Table 1: Potential Products from Sandmeyer Reaction of 3-Amino-2-(trifluoromethyl)benzonitrile This table is illustrative of potential reactions based on established Sandmeyer chemistry.

| Reactant | Copper(I) Reagent | Product Name |

| This compound | CuCl | 3-Chloro-2-(trifluoromethyl)benzonitrile (B11757052) |

| This compound | CuBr | 3-Bromo-2-(trifluoromethyl)benzonitrile |

| This compound | CuCN | 2-(Trifluoromethyl)isophthalonitrile |

Imine (Schiff Base) Formation Reactions

Primary aromatic amines, such as this compound, readily react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The reaction is reversible and the formation of the imine is often driven to completion by removing the water that is formed, for example, by azeotropic distillation or the use of a dehydrating agent. The general mechanism proceeds through a carbinolamine intermediate.

While specific examples utilizing this compound are not prevalent in readily available literature, the fundamental reactivity of primary aromatic amines suggests it will undergo this transformation with various carbonyl compounds. The electron-withdrawing nature of the trifluoromethyl and nitrile groups may decrease the nucleophilicity of the amino group, potentially requiring slightly harsher conditions or longer reaction times compared to more electron-rich anilines.

Table 2: General Reaction for Imine (Schiff Base) Formation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type |

| This compound | Benzaldehyde | N-(3-Cyano-2-(trifluoromethyl)phenyl)methanimine |

| This compound | Acetone | 2-(Trifluoromethyl)-3-(propan-2-ylideneamino)benzonitrile |

Thiourea (B124793) Derivative Synthesis

The amino group of this compound can react with isothiocyanates to form N,N'-disubstituted thiourea derivatives. This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

This transformation is a common and efficient method for the synthesis of thioureas. For instance, the related compound, 4-Amino-2-(trifluoromethyl)benzonitrile (B20432), is known to react with various isothiocyanate sources to produce thiourea derivatives that are intermediates in the synthesis of pharmaceuticals. clearsynth.combiosynth.comchemspider.compharmaffiliates.com The reaction is typically carried out by stirring the amine and the isothiocyanate in a suitable organic solvent.

Table 3: Example of Thiourea Derivative Synthesis

| Reactant 1 | Reactant 2 | Product Name |

| This compound | Phenyl isothiocyanate | 1-(3-Cyano-2-(trifluoromethyl)phenyl)-3-phenylthiourea |

| 4-Amino-2-(trifluoromethyl)benzonitrile | Ammonium (B1175870) thiocyanate (B1210189) / Benzoyl chloride | N-((4-cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide |

Reactivity of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo several important transformations, including hydrolysis to carboxylic acids and reduction to amines.

Hydrolysis Pathways and Products

The nitrile group of this compound can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. google.com This reaction typically requires heating.

Under acidic conditions (e.g., refluxing with aqueous hydrochloric acid or sulfuric acid), the nitrile is first converted to an amide intermediate (3-amino-2-(trifluoromethyl)benzamide), which is then further hydrolyzed to the corresponding carboxylic acid (3-amino-2-(trifluoromethyl)benzoic acid) and an ammonium salt. google.com

Under alkaline conditions (e.g., refluxing with aqueous sodium hydroxide), the hydrolysis yields the sodium salt of the carboxylic acid (sodium 3-amino-2-(trifluoromethyl)benzoate) and ammonia (B1221849) gas. google.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. google.com The choice of conditions is crucial to ensure that other functional groups in the molecule, such as the trifluoromethyl group, remain intact.

Table 4: Products of Nitrile Hydrolysis

| Starting Material | Conditions | Primary Product |

| This compound | Acidic (e.g., H₂SO₄, H₂O, heat) | 3-Amino-2-(trifluoromethyl)benzoic acid |

| This compound | Alkaline (e.g., NaOH, H₂O, heat), then acid workup | 3-Amino-2-(trifluoromethyl)benzoic acid |

Reduction to Amine Functionalities

The nitrile group can be reduced to a primary amine (-CH₂NH₂), yielding a benzylamine (B48309) derivative. This transformation is a valuable synthetic tool for introducing an aminomethyl group. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. mdpi.combyjus.com

Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. mdpi.combyjus.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Catalytic hydrogenation is another widely used method. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). google.com For nitriles bearing a CF₃ group, catalytic hydrogenation over a Raney Ni catalyst in the presence of ammonia has been shown to be an effective method, suppressing undesirable side reactions. acs.org This method is often preferred for its milder conditions compared to metal hydride reductions.

Table 5: Products of Nitrile Reduction

| Starting Material | Reagent/Conditions | Product Name |

| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | (3-Amino-2-(trifluoromethyl)phenyl)methanamine |

| This compound | H₂, Raney Ni, NH₃ | (3-Amino-2-(trifluoromethyl)phenyl)methanamine |

Oxidation and Reduction Chemistry of the Aromatic Ring

The chemical manipulation of the aromatic ring of this compound primarily involves transformations of the amino group, which can lead to a diverse array of functionalized derivatives. Diazotization of the amino group serves as a key oxidative transformation, converting it into a highly versatile diazonium salt. This intermediate is not typically isolated but is used in situ for subsequent reactions.

Diazotization and Subsequent Sandmeyer Reactions:

The amino group of this compound can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a valuable intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction or related transformations. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction, catalyzed by copper(I) salts, allows for the replacement of the diazonium group with halides (Cl, Br) or a cyano group. wikipedia.org

For instance, treatment of the diazonium salt of an aminobenzonitrile with copper(I) chloride or copper(I) bromide would be expected to yield 3-chloro-2-(trifluoromethyl)benzonitrile or 3-bromo-2-(trifluoromethyl)benzonitrile, respectively. Similarly, a reaction with copper(I) cyanide could introduce a second cyano group. These transformations provide a powerful method for elaborating the substitution pattern of the aromatic ring.

Furthermore, Sandmeyer-type reactions can be employed to introduce a trifluoromethyl group, although in this case, the starting material already possesses this moiety. wikipedia.org The reaction conditions are generally mild, making them suitable for substrates with various functional groups. organic-chemistry.org The general mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution pathway. wikipedia.org

Table 1: Representative Sandmeyer Reactions on Aminobenzonitriles

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Aromatic Amine | 1. NaNO₂, HCl, 0-5 °C2. CuCl | Aryl Chloride | Chlorination | wikipedia.org |

| Aromatic Amine | 1. NaNO₂, HBr, 0-5 °C2. CuBr | Aryl Bromide | Bromination | wikipedia.org |

| Aromatic Amine | 1. NaNO₂, H₂SO₄, 0-5 °C2. CuCN | Benzonitrile (B105546) | Cyanation | wikipedia.org |

Coupling Reactions for the Construction of Complex Architectures

The presence of both an amino and a cyano group in this compound allows for its use as a scaffold in the synthesis of fused heterocyclic systems. These reactions represent a powerful strategy for building molecular complexity from a relatively simple starting material.

Synthesis of Fused Pyrazole Derivatives:

One important application of this compound is in the synthesis of pyrazolo[4,3-c]pyridine derivatives. This is typically achieved through a condensation reaction with hydrazine (B178648), followed by cyclization. The amino and cyano groups of the benzonitrile participate in the formation of the new heterocyclic ring.

The reaction of a substituted 3-aminobenzonitrile (B145674) with hydrazine hydrate (B1144303) can lead to the formation of a 3-amino-1H-pyrazole-4-carbonitrile intermediate, which can then be used in subsequent cyclization reactions to form pyrazolo[1,5-a]pyrimidines. mdpi.com In the case of this compound, a direct cyclization pathway involving the cyano group and the ortho-amino group with hydrazine would be expected to yield a tetrahydro-1H-pyrazolo[4,3-c]pyridine core structure. scispace.comnih.gov

The general sequence involves the initial reaction of hydrazine with the cyano group, followed by an intramolecular cyclization involving the amino group. This type of transformation is valuable for the synthesis of compounds with potential biological activity. scispace.com

Table 2: Synthesis of Tetrahydro-1H-pyrazolo[4,3-c]pyridines from Aminonitriles

| Starting Material | Reagents | Product Core Structure | Reaction Type | Reference |

| Substituted 3-Aminobenzonitrile | Hydrazine Hydrate | Tetrahydro-1H-pyrazolo[4,3-c]pyridine | Condensation/Cyclization | scispace.comnih.gov |

| 2-Amino-3-cyanopyridine | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization | orientjchem.org |

While specific examples for Buchwald-Hartwig, Suzuki, Heck, or Sonogashira couplings directly on the aromatic ring of this compound are not prevalent in the surveyed literature, the amino group could potentially be modified to a halide or triflate, which would then allow for these powerful cross-coupling reactions to be employed for the synthesis of more complex architectures.

Advanced Derivatives and Analogues of 3 Amino 2 Trifluoromethyl Benzonitrile

Positional Isomers and Their Distinct Synthetic and Chemical Profiles

Positional isomers of aminobenzonitriles containing a trifluoromethyl group possess the same molecular formula but differ in the arrangement of substituents on the aromatic ring. This variation in structure leads to significant differences in their reactivity, physical properties, and the synthetic routes employed for their creation.

This isomer, also known as 5-amino-2-cyanobenzotrifluoride, is a significant intermediate in the pharmaceutical and agrochemical industries. guidechem.comchemicalbook.com It typically appears as a white to light yellow or orange crystalline powder. guidechem.comottokemi.com

Synthetic Profile: Multiple synthetic pathways to 4-amino-2-(trifluoromethyl)benzonitrile (B20432) have been developed. One common industrial method starts with m-trifluoromethyl fluorobenzene (B45895). google.comgoogle.com This process involves three main steps:

Positional Bromination: Introduction of a bromine atom at the desired position. google.comgoogle.com

Cyano Group Replacement: Substitution of a fluorine atom with a cyanide group, often using cuprous cyanide, to form 4-fluoro-2-trifluoromethylbenzonitrile. google.comgoogle.com

Aminolysis Substitution: The final step involves reacting the intermediate with liquid ammonia (B1221849) in ethanol (B145695) under heat and pressure to replace the fluorine atom with an amino group. google.comgoogle.com This route is noted for its simple process, short route, and high product purity, with total yields reaching 73-75%. google.comgoogle.com

An alternative synthesis begins with 4-amino-2-trifluoromethylbenzaldehyde, which is reacted with ammonium (B1175870) bisulfate and acetic acid in toluene (B28343) under reflux conditions to yield the final product with high purity and yield. chemicalbook.com

Chemical Profile: 4-Amino-2-(trifluoromethyl)benzonitrile serves as a crucial starting material for synthesizing more complex molecules. chemicalbook.comsigmaaldrich.com It is used in the preparation of benzimidazole (B57391) derivatives, which have been investigated for their potential to inhibit the growth of endothelial cells. chemicalbook.comsigmaaldrich.com It is also a key intermediate in the synthesis of non-steroidal androgen receptor modulators like Bicalutamide. chemicalbook.comottokemi.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 654-70-6 | chemicalbook.com |

| Molecular Formula | C₈H₅F₃N₂ | chemicalbook.comchemicalbook.com |

| Molecular Weight | 186.13 g/mol | chemicalbook.comchemicalbook.com |

| Appearance | White to light yellow crystalline powder | guidechem.com |

| Melting Point | 141-145 °C | chemicalbook.comottokemi.com |

Information distinguishing the synthesis and properties of 3-amino-4-(trifluoromethyl)benzonitrile (B567891) from its isomers is not extensively detailed in readily available literature. Some chemical suppliers may list this compound, but often there is confusion with other isomers. For instance, the CAS number 654-70-6, which belongs to 4-amino-2-(trifluoromethyl)benzonitrile, has sometimes been incorrectly associated with this isomer. nj-finechem.com The distinct isomer, 4-amino-3-(trifluoromethyl)benzonitrile, is registered under CAS number 327-74-2. nih.gov This highlights the importance of precise nomenclature and CAS number verification when dealing with these closely related compounds.

| Property | Value | Source |

|---|---|---|

| CAS Number | 327-74-2 | nih.gov |

| Molecular Formula | C₈H₅F₃N₂ | nih.gov |

| Molecular Weight | 186.13 g/mol | nih.gov |

| IUPAC Name | 4-amino-3-(trifluoromethyl)benzonitrile | nih.gov |

This isomer is recognized as a useful research reagent for organic synthesis and other chemical processes. chemdad.com It is commercially available as a solid, typically with a purity of 98%. sigmaaldrich.com

Synthetic and Chemical Profile: Detailed synthetic routes for 3-amino-5-(trifluoromethyl)benzonitrile (B226589) are not as widely published as for the 4-amino-2-trifluoromethyl isomer. However, its availability as a research chemical indicates that viable synthetic pathways exist. chemdad.comsigmaaldrich.com The starting materials would likely be a difunctionalized benzene (B151609) ring, such as 3,5-disubstituted benzotrifluoride, which would then undergo functional group transformations to introduce the amino and nitrile moieties. The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere. chemdad.comsigmaaldrich.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 49674-28-4 | sigmaaldrich.com |

| Molecular Formula | C₈H₅F₃N₂ | sigmaaldrich.com |

| Molecular Weight | 186.14 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

Beyond the isomers discussed, other positional arrangements exist, such as 2-amino-3-(trifluoromethyl)benzonitrile (CAS 58458-14-3) and 2-amino-4-(trifluoromethyl)benzonitrile (B73893) (CAS 1483-54-1). nih.govnih.gov The synthesis of a specific isomer of a trifluoromethyl-substituted aminobenzonitrile presents significant challenges. hovione.com The primary difficulty lies in controlling the regioselectivity of the electrophilic substitution reactions on the benzene ring.

Substituted Derivatives and Their Synthetic Routes

Introducing additional substituents, particularly halogens, onto the 3-amino-2-(trifluoromethyl)benzonitrile scaffold or its isomers creates a new class of analogues with potentially altered chemical reactivity and utility.

The synthesis of halo-substituted aminobenzonitriles can be approached in several ways. One method involves starting with a halogenated precursor and building the rest of the molecule. A patented process describes the preparation of substituted 3-aminobenzonitriles by reacting a substituted 3-aminochlorobenzene with a cyanide-donating reagent, such as copper(I) cyanide or potassium cyanide in the presence of a nickel catalyst. google.com This demonstrates a direct route to chloro-substituted analogues from a corresponding chlorinated aniline.

Another versatile method for introducing halogens, particularly iodine, is the Sandmeyer reaction. researchgate.net This reaction transforms an aryl amine into an aryl halide via a diazonium salt intermediate. researchgate.net A general strategy for producing 3-amino-5-halo-2-iodobenzoates has been developed, which could be adapted for benzonitrile (B105546) synthesis. researchgate.net The process involves:

Nitration of a 2-aminobenzoate (B8764639) that already contains a halogen at the 5-position.

Conversion of the 2-amino group into an iodide using a Sandmeyer-type reaction.

Reduction of the newly introduced nitro group at the 3-position to an amino group. researchgate.net

This strategic sequence of reactions allows for the precise placement of both a halogen and an amino group on the aromatic ring, providing access to complex, highly substituted building blocks for pharmaceutical synthesis. researchgate.net

Alkyl and Aryl Substituted Analogues (e.g., Methyl, Ethyl, Benzylamino)

The amino group of this compound provides a reactive site for the introduction of alkyl and aryl substituents, leading to a variety of N-substituted analogues. These modifications can significantly influence the compound's physical and chemical characteristics.

Synthesis and Characterization:

The synthesis of these analogues typically involves the reaction of the parent aminobenzonitrile with appropriate alkylating or arylating agents. For instance, the introduction of a methyl group can be achieved through reactions with methylating agents. Similarly, ethyl and benzylamino analogues can be prepared by reacting the starting material with corresponding ethyl or benzyl (B1604629) halides.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also employed for synthesizing more complex aryl-substituted derivatives. These methods allow for the formation of carbon-carbon bonds between the benzonitrile core and various aryl groups. The resulting products are rigorously characterized using techniques like TLC, melting point analysis, and spectroscopic methods to confirm their identity and purity.

Diamino-Substituted Benzonitriles

The introduction of a second amino group onto the benzonitrile ring system leads to the formation of diamino-substituted benzonitriles. These compounds are of interest due to their potential as intermediates in the synthesis of more complex heterocyclic structures.

Synthesis and Characterization:

The synthesis of diamino-substituted benzonitriles can be achieved through various synthetic routes. One approach involves the reaction of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) with enaminones in acetic acid in the presence of ammonium acetate. nih.gov This reaction, when refluxed, yields 2,4-diamino-5-benzoyl-isophthalonitrile. nih.gov The spectral data, including 13C-NMR, confirms the presence of key functional groups such as the carbonyl carbon and two cyano groups. nih.gov

Another synthetic strategy involves the reaction of 1,3-dichloro-2,7-naphthyridine-4-carbonitriles with cyclic amines, which can lead to the formation of 1,3-diamino-2,7-naphthyridines through a rearrangement process. mdpi.com The nature of the substituents on the naphthyridine ring and the cyclic amine can influence the outcome of this rearrangement. mdpi.com

Quinazolinone Derivatives from Related Intermediates

Quinazolinone derivatives represent a significant class of compounds that can be synthesized from intermediates related to this compound. These heterocyclic structures are known for their wide range of biological activities.

Synthesis and Characterization:

A common method for the synthesis of quinazolinone derivatives involves the condensation of anthranilic acid derivatives with various reagents. For example, 2-(trifluoromethyl)benzoxazinone, prepared from the acylation and subsequent ring closure of anthranilic acid, serves as a key intermediate. researchgate.net This intermediate can then be reacted with aminophenyl compounds to yield 3-(4-aminophenyl)-2-(trifluoromethyl)quinazolinone. researchgate.net

Alternatively, the condensation of 5-bromo- or 5-nitro-substituted anthranilic acids with chloro-acyl chlorides can produce N-acyl-anthranilic acids. semanticscholar.org These are then converted to benzoxazinone (B8607429) intermediates, which upon reaction with amines, yield tricyclic 4(3H)-quinazolinone derivatives. semanticscholar.org The choice of solvent, such as DMF, can lead to cleaner reactions and higher yields. semanticscholar.org

Comparative Analysis of Reactivity and Electronic Properties Across Analogues

The introduction of different substituents to the this compound core significantly impacts the reactivity and electronic properties of the resulting analogues.

Influence of Substituents:

The trifluoromethyl group is known to be a strong electron-withdrawing group, which influences the electron density distribution within the aromatic ring. This, in turn, affects the reactivity of the molecule towards electrophilic and nucleophilic substitution reactions.

Comparative Studies:

Comparative studies on various benzonitrile derivatives using techniques like vibrational spectroscopy and density functional theory (DFT) can provide insights into how different functional groups affect the molecule's vibrational modes, bond lengths, and bond angles. derpharmachemica.com For instance, the nitrile group itself can act as a hydrogen bond acceptor, a property that is crucial in the design of molecules with specific biological activities. nih.gov

The electronic properties of these analogues can be further probed by examining their behavior in chemical reactions. For example, the ease of N-alkylation or N-arylation of the amino group can provide a measure of its nucleophilicity, which is influenced by the electronic effects of the other ring substituents.

Applications of 3 Amino 2 Trifluoromethyl Benzonitrile As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the amino and nitrile groups in an ortho-relationship on the benzene (B151609) ring makes 3-Amino-2-(trifluoromethyl)benzonitrile an ideal starting material for the synthesis of various fused heterocyclic compounds. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, to the resulting molecules, which is highly desirable in medicinal chemistry.

Quinazolinones are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of the quinazolinone core often involves the cyclization of ortho-substituted aminobenzamides or related precursors. While direct examples of the use of this compound in quinazolinone synthesis are not extensively documented in readily available literature, its structure as an ortho-aminobenzonitrile suggests its potential as a key starting material.

General synthetic strategies for quinazolinones from ortho-aminobenzonitriles typically involve a two-step process. The first step is the conversion of the nitrile group into an amide, which can then undergo cyclization with a suitable one-carbon synthon.

A plausible synthetic route for the construction of a quinazolinone core from this compound is outlined below:

Table 1: Plausible Synthetic Pathway to Trifluoromethylated Quinazolinones

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Hydrolysis of Nitrile | Acid or base catalysis (e.g., H₂SO₄, NaOH) | 2-Amino-6-(trifluoromethyl)benzamide |

| 2 | Cyclization | Reaction with an aldehyde or orthoester in the presence of an oxidizing agent | 5-(Trifluoromethyl)quinazolin-4(3H)-one |

This approach would yield a quinazolinone with a trifluoromethyl group at the 5-position, a substitution pattern that can significantly influence the biological activity of the final compound. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. nih.gov

Benzimidazoles are another important class of heterocyclic compounds with diverse therapeutic applications. The most common method for synthesizing benzimidazoles is the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid derivative.

This compound can be envisioned as a precursor to a trifluoromethyl-substituted ortho-phenylenediamine derivative, which could then be used to construct the benzimidazole (B57391) ring system. This transformation would require the reduction of the nitrile group to an aminomethyl group.

Table 2: Proposed Pathway to Trifluoromethylated Benzimidazoles

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Reduction of Nitrile | Catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a metal hydride (e.g., LiAlH₄) | 3-(Aminomethyl)-2-(trifluoromethyl)aniline |

| 2 | Cyclocondensation | Reaction with an aldehyde in the presence of an oxidizing agent or with a carboxylic acid at high temperatures | 4-(Trifluoromethyl)-1H-benzimidazole |

The resulting 4-(trifluoromethyl)benzimidazole (B1347240) could serve as a key intermediate for the synthesis of a variety of biologically active molecules. The synthesis of 2-(trifluoromethyl)benzimidazoles has been achieved through the condensation of diamines with in situ generated trifluoroacetonitrile. rsc.org This highlights the utility of trifluoromethylated building blocks in accessing novel benzimidazole structures.

Precursor for Advanced Organic Molecules in Research and Development

The presence of the trifluoromethyl group makes this compound a particularly attractive precursor for the synthesis of advanced organic molecules in the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.com The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and binding affinity of molecules to biological targets. jelsciences.com

Table 3: Applications of Trifluoromethylated Benzonitriles as Precursors

| Industry | Application | Examples of Target Molecules |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs) | Fluvoxamine (B1237835), Sorafenib (synthesized from related trifluoromethylated benzonitriles) |

| Agrochemicals | Development of herbicides and pesticides | Potent and selective crop protection agents chemimpex.comnih.gov |

| Materials Science | Creation of specialty polymers and coatings | High-performance materials with enhanced thermal and chemical resistance chemimpex.com |

Research has shown that various substituted benzonitriles are key intermediates in the synthesis of a wide array of bioactive compounds. For instance, 4-Chloro-3-(trifluoromethyl)benzonitrile is a crucial building block for the antidepressant fluvoxamine and the anticancer drug sorafenib. Similarly, other fluorinated benzonitriles are utilized in the development of effective agrochemicals. chemimpex.comontosight.ai This underscores the potential of this compound as a valuable precursor for the discovery and development of new chemical entities with improved properties.

Role in the Development of Novel Chemical Entities

The unique combination of functional groups in this compound provides a platform for the generation of novel chemical entities with diverse structures and potential applications. The amino group can be readily modified through various reactions, such as acylation, alkylation, and diazotization, to introduce further diversity. The nitrile group can be transformed into other functional groups, including amines, carboxylic acids, and tetrazoles, opening up a wide range of synthetic possibilities.

The development of novel heterocyclic compounds derived from versatile building blocks is a cornerstone of modern medicinal chemistry. The ability to construct complex and diverse molecular scaffolds is essential for identifying new drug candidates with improved efficacy and safety profiles. This compound, with its inherent reactivity and the presence of the influential trifluoromethyl group, is well-positioned to contribute significantly to this field. Its use as a starting material can lead to the discovery of new quinazolinones, benzimidazoles, and other heterocyclic systems with unique substitution patterns and potentially enhanced biological activities.

Computational Chemistry and Spectroscopic Characterization of 3 Amino 2 Trifluoromethyl Benzonitrile

Quantum Chemical Calculations and Modeling

Computational chemistry provides profound insights into the intrinsic properties of molecules, offering a theoretical framework to understand and predict their behavior. For 3-Amino-2-(trifluoromethyl)benzonitrile, quantum chemical calculations are indispensable for elucidating its electronic structure, reactivity, and other molecular properties that are crucial for its application in chemical synthesis.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecular systems due to its favorable balance of computational cost and accuracy. ajchem-a.comresearchgate.net For this compound, DFT calculations, commonly employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecule's ground-state geometry. biointerfaceresearch.com These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.

The electronic structure analysis derived from DFT helps to understand the distribution of electron density across the molecule. The presence of the electron-donating amino (-NH₂) group and the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups creates a complex electronic environment on the benzene (B151609) ring. DFT calculations can quantify this effect through the analysis of atomic charges and the molecular electrostatic potential (MEP) map, which visually identifies electron-rich and electron-poor regions of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcomes of chemical reactions. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comwikipedia.org The energies and shapes of these orbitals are critical in determining the reactivity of a molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the aromatic ring. This indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated around the electron-deficient nitrile and trifluoromethyl groups, marking them as the likely sites for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting the chemical reactivity and stability of the molecule. ajchem-a.com A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

Building upon DFT and FMO analyses, various global reactivity descriptors can be calculated to create a comprehensive reactivity profile for this compound. These descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of the molecule's reactivity. ajchem-a.com

Key molecular electronic properties and reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be deformed.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), representing the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η).

These parameters are invaluable for predicting how this compound will behave in different chemical environments and in reactions with various reagents.

Table 1: Predicted Molecular Properties and Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | E(HOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | E(LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. |

| Ionization Potential | I | -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity | A | -E(LUMO) | Energy released upon gaining an electron. |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness | S | 1 / η | Measure of polarizability. |

| Electronegativity | χ | (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index | ω | μ² / (2η) | Propensity to act as an electrophile. |

Spectroscopic Analysis for Structural Elucidation and Reaction Pathway Monitoring

Spectroscopic techniques are essential experimental methods used to confirm the structure of synthesized compounds and to monitor the progress of chemical reactions. For this compound, NMR, IR, and Raman spectroscopy provide a detailed characterization of its molecular framework.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the amino group. The aromatic protons would appear as a complex multiplet pattern due to spin-spin coupling. The chemical shift and coupling constants of these protons provide information about their relative positions on the substituted benzene ring. The amino (-NH₂) protons would typically appear as a broad singlet, though its chemical shift can be variable and dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would display unique signals for each chemically distinct carbon atom in the molecule. This includes the carbon of the nitrile group (C≡N), the carbon of the trifluoromethyl group (-CF₃), and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the attached substituents (-NH₂, -CF₃, and -CN).

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a highly valuable characterization technique. The spectrum is expected to show a single, sharp signal, as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this signal is characteristic of the trifluoromethyl group attached to an aromatic ring.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 6.5 - 7.5 | Multiplets | Aromatic (Ar-H) |

| ¹H | Broad (variable) | Singlet | Amino (-NH₂) |

| ¹³C | 115 - 120 | Singlet | Nitrile (-C≡N) |

| ¹³C | 120 - 130 (approx.) | Quartet (due to C-F coupling) | Trifluoromethyl (-CF₃) |

| ¹³C | 110 - 150 | Multiple Singlets | Aromatic (Ar-C) |

| ¹⁹F | -60 to -65 (relative to CFCl₃) | Singlet | Trifluoromethyl (-CF₃) |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. semanticscholar.org DFT calculations are often employed to simulate vibrational spectra, which aids in the assignment of experimental bands. biointerfaceresearch.comresearchgate.net

For this compound, the key expected vibrational frequencies are:

N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region of the IR spectrum.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic and strong absorption in the IR spectrum, typically found in the 2220-2260 cm⁻¹ range. nii.ac.jp

C=C Stretching: The aromatic ring will show several characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group will have strong, characteristic C-F stretching absorptions, typically located in the 1100-1350 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group usually appears around 1600 cm⁻¹.

Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric stretching of non-polar bonds often results in a strong Raman signal.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| C≡N Stretch | -C≡N | 2220 - 2260 | Strong, Sharp |

| N-H Bend | -NH₂ | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Strong |

| Asymmetric & Symmetric C-F Stretch | -CF₃ | 1100 - 1350 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In aromatic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the amino nitrogen) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

For this compound, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups is expected to create a complex interplay of electronic effects, leading to intramolecular charge transfer (ICT) character in its electronic transitions. The primary absorption bands are anticipated to arise from π → π* transitions within the substituted aromatic system.

Table 1: Predicted UV-Vis Absorption Data for this compound (Theoretical)

| Predicted λmax (nm) | Type of Transition | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| ~240-260 | π → π | High |

| ~320-350 | π → π (with ICT character) | Moderate |

| ~380-420 | n → π* | Low |

Note: These values are estimations based on TD-DFT calculations for structurally similar aromatic molecules and serve as a predictive guide. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound, the molecular formula is C₈H₅F₃N₂. Using the exact masses of the most abundant isotopes of each element (C: 12.000000, H: 1.007825, F: 18.998403, N: 14.003074), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅F₃N₂ |

| Theoretical Exact Mass | 186.04048 u |

| Expected [M+H]⁺ Ion (m/z) | 187.04776 |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern of this compound would likely involve the loss of small neutral molecules or radicals, such as HCN from the nitrile group or radicals related to the trifluoromethyl group, providing further evidence for the compound's structure. nih.govnih.gov

Advanced Spectroscopic Techniques for Detailed Molecular Insight

Linear-Dichroic Infrared (IR-LD) Spectroscopy

Linear-Dichroic Infrared (IR-LD) spectroscopy is a specialized technique that provides information about the orientation of molecules or specific functional groups within an ordered sample. nih.gov The sample is oriented, for example, in a stretched polymer film or a nematic liquid crystal, and then probed with linearly polarized infrared light. The differential absorption of light polarized parallel and perpendicular to the orientation axis is measured, yielding the linear dichroism spectrum.

This technique allows for the determination of the orientation of the transition dipole moments of specific molecular vibrations relative to a defined axis. scispace.com For this compound, IR-LD spectroscopy could be used to determine the orientation of the molecule within an anisotropic medium.

The key vibrational modes for this molecule would include:

N-H stretching of the amino group (~3300-3500 cm⁻¹)

C≡N stretching of the nitrile group (~2220-2240 cm⁻¹) spectroscopyonline.com

C-F stretching of the trifluoromethyl group (~1100-1300 cm⁻¹)

Aromatic C-H and C=C stretching (~3030 cm⁻¹ and 1450-1600 cm⁻¹, respectively) openstax.org

By analyzing the dichroism of these specific absorption bands, the orientation of the N-H bonds, the C≡N bond, the C-F bonds, and the plane of the aromatic ring can be deduced relative to the molecular orientation axis. This provides detailed insight into the supramolecular arrangement and intermolecular interactions of the compound in an ordered state.

Table 3: Expected IR Vibrational Modes and Potential for IR-LD Analysis

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Transition Moment Direction | Potential for IR-LD Analysis |

| N-H Symmetric/Asymmetric Stretch | 3300-3500 | Along/Perpendicular to N-H bonds | High |

| Aromatic C-H Stretch | ~3030 | In the plane of the ring, along C-H bonds | Moderate |

| C≡N Stretch | 2220-2240 | Along the C≡N bond axis | High |

| Aromatic C=C Stretch | 1450-1600 | In the plane of the aromatic ring | High |

| C-F Symmetric/Asymmetric Stretch | 1100-1300 | Along/Perpendicular to C-F bonds | High |

Note: The utility of each band in IR-LD analysis depends on the magnitude of its transition dipole moment and its orientation relative to the principal axes of the molecule.

Mechanistic Investigations of Chemical Reactions Involving 3 Amino 2 Trifluoromethyl Benzonitrile

Elucidation of Reaction Pathways and Transition State Characterization

The elucidation of reaction pathways for reactions involving 3-amino-2-(trifluoromethyl)benzonitrile often relies on a combination of experimental studies and computational methods, such as Density Functional Theory (DFT). A prominent reaction class for this compound is the rhodium-catalyzed C-H functionalization and annulation with alkynes, leading to the formation of complex nitrogen-containing heterocycles.

The generally accepted mechanism for these transformations involves a catalytic cycle that can be initiated by a Rh(I) or Rh(III) species. snnu.edu.cn In a typical Rh(III)-catalyzed cycle, the initial step is the coordination of the rhodium catalyst to the substrate. The amino group of this compound can act as a directing group, facilitating the subsequent ortho-C-H activation. nih.gov This C-H activation is often the rate-determining step and is proposed to proceed through a concerted metalation-deprotonation (CMD) pathway. nih.gov This pathway involves a single transition state where the C-H bond is broken and the C-Rh bond is formed simultaneously with the assistance of a base.

Following C-H activation, a rhodacycle intermediate is formed. This intermediate then undergoes migratory insertion of an alkyne into the Rh-C bond. Subsequent reductive elimination from the resulting rhodium complex regenerates the active catalyst and yields the final annulated product. nih.gov

Computational studies, while not always specific to this compound, provide valuable insights into the transition states of these elementary steps for related substrates. DFT calculations can model the geometries and energies of transition states, helping to rationalize the observed regioselectivity and reactivity. For instance, in related rhodium-catalyzed C-H activation reactions, the transition state for the CMD step is characterized by an agostic interaction between the C-H bond and the rhodium center, with the base playing a crucial role in abstracting the proton. nih.gov

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalyst and reagents is paramount in directing the outcome of reactions involving this compound. The following subsections explore the mechanistic roles of specific catalytic strategies and phenomena.

Iminium Activation Mechanisms

While direct examples of iminium activation involving this compound are not extensively documented in the literature, this catalytic strategy is a fundamental concept in organic chemistry. Iminium activation typically involves the reaction of a primary or secondary amine with a carbonyl compound to form a transient iminium ion. This iminium ion is a more potent electrophile than the parent carbonyl compound and can participate in various nucleophilic addition reactions.

In the context of reactions with this compound, it is plausible that under certain conditions, the primary amino group could react with an aldehyde or ketone to form an iminium ion. This in situ generated electrophile could then undergo intramolecular reactions or react with external nucleophiles. The trifluoromethyl group, being a strong electron-withdrawing group, would likely influence the reactivity of such an iminium ion.

Principles of Conjugate Addition and Regioselectivity

Conjugate addition, or Michael addition, is a key reaction for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction involves the addition of a nucleophile to a β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. The regioselectivity of this addition is governed by the electronic properties of the Michael acceptor and the nature of the nucleophile.

In reactions where this compound or its derivatives are used to create α,β-unsaturated systems, the principles of conjugate addition would dictate the regiochemical outcome of nucleophilic attack. The electron-withdrawing trifluoromethyl and cyano groups would significantly influence the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. The regioselectivity would also be influenced by steric factors arising from the substitution pattern on the benzene (B151609) ring.

The "Cesium Effect" in Catalyzed Transformations

The "Cesium Effect" refers to the often-observed rate acceleration and improved yields in reactions mediated by cesium bases, particularly cesium carbonate (Cs₂CO₃) and cesium fluoride (B91410) (CsF), compared to other alkali metal bases. While the exact nature of this effect is multifaceted and can be substrate-dependent, it is particularly noted in transition-metal-catalyzed C-H functionalization reactions.

In the context of rhodium-catalyzed reactions involving substrates like this compound, cesium carbonate can play multiple roles. It can act as a base in the concerted metalation-deprotonation step of C-H activation. The large size and low charge density of the cesium cation (Cs⁺) are thought to play a crucial role. The Cs⁺ ion can coordinate to multiple ligands, potentially influencing the geometry of the transition state and lowering its energy. Furthermore, the solubility of cesium salts in organic solvents can be higher than that of their lighter alkali metal counterparts, leading to a higher effective concentration of the base in the reaction mixture.

Kinetic Studies of Reaction Processes and Rate Determinations

Kinetic studies are essential for a quantitative understanding of reaction mechanisms, including the identification of rate-determining steps and the elucidation of the composition of the transition state. For rhodium-catalyzed C-H functionalization reactions, kinetic analyses, including the determination of reaction orders and kinetic isotope effects (KIEs), have provided significant mechanistic insights.

Structure Reactivity Relationship Studies of 3 Amino 2 Trifluoromethyl Benzonitrile and Its Derivatives

Influence of the Trifluoromethyl Group on Aromatic System Reactivity

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the reactivity of an aromatic system is significant and stems primarily from a strong inductive effect. nih.govvaia.com The high electronegativity of the three fluorine atoms pulls electron density away from the benzene (B151609) ring, leading to a general deactivation of the ring system. vaia.com This makes the aromatic ring less nucleophilic and therefore less susceptible to electrophilic aromatic substitution reactions. vaia.com

This deactivation primarily affects the ortho and para positions relative to the -CF3 group, leaving the meta position as the most favorable site for electrophilic attack. vaia.com Consequently, the trifluoromethyl group is considered a strong deactivating, meta-directing group in electrophilic aromatic substitution. vaia.com Beyond inductive effects, the unique properties of the -CF3 group, such as its high lipophilicity and compact steric profile, are crucial in the design of bioactive molecules and organic materials. mdpi.com The introduction of a -CF3 group is a well-established strategy for deactivating an aromatic ring to reduce metabolic breakdown and increase the half-life of drug candidates. mdpi.com

Table 1: Properties and Effects of the Trifluoromethyl Group on Aromatic Rings

| Property | Description | Impact on Reactivity |

|---|---|---|

| Electronic Effect | Strong electron-withdrawing group via induction (-I effect). nih.gov | Deactivates the aromatic ring towards electrophilic substitution. vaia.com |

| Directing Effect | Meta-directing for electrophilic substitution. vaia.com | Directs incoming electrophiles to the position meta to the -CF3 group. vaia.com |

| Steric Profile | Bulkier than a methyl group but considered to have a compact steric profile. mdpi.com | Can influence the approach of reagents to adjacent positions. |

| Lipophilicity | Increases the lipophilicity of molecules (Hansch π value of +0.88). mdpi.com | Enhances membrane permeability in biological systems. mdpi.com |

Steric and Electronic Effects of Amino and Nitrile Substituents on Reactivity

Amino Group (-NH2): The amino group is a powerful activating group. Through its lone pair of electrons on the nitrogen atom, it exerts a strong electron-donating resonance effect (+R effect), which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack. Amines are also basic and can be protonated by acids, which alters their electronic influence significantly. chemicalbook.com

Nitrile Group (-CN): The nitrile or cyano group is a strong electron-withdrawing group, acting through both an inductive effect (-I) and a resonance effect (-R). nih.gov This effect decreases the electron density of the benzene system to which it is attached. nih.gov The linear geometry of the nitrile group means its steric hindrance is minimal, but its powerful electronic pull significantly deactivates the aromatic ring towards electrophiles, similar to the trifluoromethyl group. nih.govnih.gov